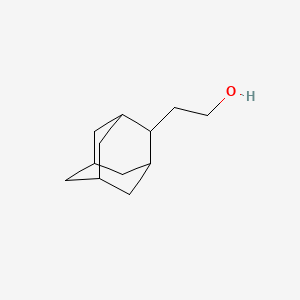

2-(2-金刚烷基)乙醇

描述

Synthesis Analysis The synthesis of 2-(2-Adamantyl)ethanol involves reactions under specific conditions to form desired products. For example, the solvolysis-decomposition of 2-adamantyl chloroformate under various solvolytic conditions leads to the formation of 2-adamantyl chloride and mixed carbonate products depending on the solvent used, indicating a complex synthesis pathway involving multiple reaction pathways (Kyong, Yoo, & Kevill, 2003). Additionally, reactions like the carboxylation of 2-methyladamantan-2-ol and 2-(1-adamantyl)ethanol provide insight into the chemical rearrangements and mechanisms underlying the synthesis of adamantyl derivatives (Alford, Cuddy, Grant, & Mckervey, 1972).

Molecular Structure Analysis Molecular structure analysis of 2-(2-Adamantyl)ethanol derivatives can be understood through studies such as low-temperature X-ray structural studies, which provide information about the sigma-donor ability of C-H and C-C bonds in adamantanol ester and ether derivatives (Spiniello & White, 2003).

Chemical Reactions and Properties The chemical behavior and reactions of 2-(2-Adamantyl)ethanol derivatives are complex and vary depending on substituents and conditions. For instance, reactions involving adamantyl cations show variations in stability and solvolysis rates, influenced by solvent effects and structural factors (Takeuchi et al., 2001). Such studies help in understanding the reactivity and properties of adamantyl compounds.

Physical Properties Analysis While specific physical properties of 2-(2-Adamantyl)ethanol are not detailed, the physical attributes can be inferred from the structural and chemical characteristics discussed in the provided studies. These properties would typically include solubility, boiling and melting points, and stability under various conditions.

Chemical Properties Analysis The chemical properties of 2-(2-Adamantyl)ethanol compounds, such as reactivity with different chemicals, stability under various conditions, and reactions with solvents, can be deduced from the synthesis and molecular structure analysis. For example, the reactivity of adamantyl ethers and esters with various reagents gives insight into their chemical properties, as illustrated by the reported synthesis methods and solvolysis reactions (Kyong, Yoo, & Kevill, 2003).

科学研究应用

金刚烷衍生物的合成

金刚烷衍生物具有很高的反应活性,使其成为合成各种功能性金刚烷衍生物的理想起始原料 . 这些化合物的高反应活性为其应用提供了广泛的机会 .

单体的生产

金刚烷衍生物的高反应活性也使其可作为合成单体的起始原料 . 这些单体可用于制造各种类型的聚合物 .

热稳定和高能燃料和油的制备

金刚烷衍生物可用于生产热稳定和高能燃料和油 . 这归因于其独特的化学结构和高反应活性 .

生物活性化合物的开发

金刚烷衍生物已被用于生物活性化合物的开发 . 这些化合物在医学和农业等各个领域具有潜在的应用 .

药物应用

除了抗病毒能力外,金刚烷基化合物在治疗神经系统疾病和2型糖尿病方面具有重要的商业价值 . 它们在药物设计中的价值被记录为多维的 .

合成更高金刚石状大块聚合物

金刚烷衍生物可用于合成更高金刚石状大块聚合物,例如金刚石烷 . 这些材料在电子和材料科学等各个领域具有潜在的应用 .

抗氧化活性

某些金刚烷基酯衍生物在过氧化氢自由基清除测试中表现出强烈的抗氧化活性 . 这使得它们在开发抗氧化疗法方面具有潜在的用途 .

抗炎活性

作用机制

Target of Action

2-(2-Adamantyl)ethanol is a derivative of adamantane, a class of compounds known for their high reactivity They are known to be utilized as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Mode of Action

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization in various chemical transformations .

Biochemical Pathways

The high reactivity of adamantane derivatives suggests that they may influence a variety of biochemical processes .

Pharmacokinetics

A study on the pharmacokinetic behavior of other adamantyl derivatives showed that they could enhance the bioavailability of certain drugs by inhibiting the p-glycoprotein efflux function . This suggests that 2-(2-Adamantyl)ethanol might also influence drug absorption and distribution in the body.

Result of Action

Given the high reactivity of adamantane derivatives, it is plausible that 2-(2-adamantyl)ethanol could induce various chemical transformations, potentially leading to diverse molecular and cellular effects .

生化分析

Biochemical Properties

For instance, they can fit into the cavities of host molecules like cyclodextrins

Cellular Effects

Adamantane derivatives have been shown to influence microtubule networks in cancer cells

Molecular Mechanism

This interaction could potentially influence the activity of biomolecules at the molecular level, including enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-(2-adamantyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-13H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCVHZUCLVUJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2497939.png)

![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)

![ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2497943.png)

![3-(4-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497946.png)

![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)

![N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide](/img/structure/B2497952.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2497955.png)